molecular formula C15H8Cl2O3 B1236995 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 302953-06-6

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B1236995
M. Wt: 307.1 g/mol
InChI Key: QMSGNLMBWFRALO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives often involves reactions that yield complex structures with specific functional groups. One method detailed involves the cyclization of 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, leading to flavonoid structures with chlorophenyl rings twisted in relation to the chromen-4-one skeleton, indicating the intricacy of synthesizing such compounds (Singh et al., 2011).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's interactions and functionality. X-ray crystallography provides detailed insights, as demonstrated in the crystal structure analysis of a closely related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one. This compound crystallizes in the monoclinic system, showcasing the typical planar structure of chromones and the importance of p-p stacking in crystal formation (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chromen-4-ones undergo various chemical reactions, contributing to their versatile applications. The reactivity can be influenced by substituents on the phenyl ring, as seen in the synthesis of 3-(2-(4-chlorophenylimino)-3-(4-chlorophenyl)-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones, highlighting the compound's ability to engage in complex reactions and form diverse derivatives (Ramagiri & Vedula, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are pivotal for the compound's applications in material science and pharmacology. The detailed crystallographic analysis provides insights into the compound's physical characteristics, including the crystalline form, which affects its solubility and stability.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various reagents, define the compound's utility in chemical synthesis and its biological activity. Studies on related compounds, like the synthesis and biological activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones, shed light on the potential chemical behaviors of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, indicating its reactivity and potential for modification (Hatzade et al., 2008).

Scientific Research Applications

Synthesis and Structure

  • The synthesis and structural analysis of compounds related to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one have been a subject of research. For instance, the study of the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, showed the formation of linear chains in the crystallographic c-axis due to p-p stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).

Biological Activities

  • The biological activities of compounds structurally related to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one have been explored. A study on the synthesis of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides revealed potential antimicrobial and antioxidant activities (Hatzade et al., 2008).

Catalytic Applications

  • The catalytic properties of related compounds have been investigated. For instance, the synthesis and characterization of novel polystyrene-supported TBD catalysts utilized compounds similar to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one in Michael additions, showing high to quantitative conversion yields (Alonzi et al., 2014).

Synthesis of Diverse Derivatives

  • Research has focused on synthesizing diverse derivatives of related compounds. The study of the synthesis of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one 4, 5 derivatives demonstrated their potential as antibacterial and antioxidant agents (Al-ayed, 2011).

Eco-Friendly Synthesis

  • Efforts to develop eco-friendly synthesis methods have been made. A study reported the catalyst-free synthesis of diverse 2-aryl-4-alkyl/aryl-pyrano[3,2-c]chromen-5(4H)-ones, highlighting the method's mild reaction conditions and eco-friendliness (Brahmachari & Nurjamal, 2017).

Spectral Analysis and Electronic Effects

  • Spectral analysis and the study of electronic effects on compounds similar to 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one have been conducted. Research on the electromeric effect of substitution in related compounds provided insights into their absorption and emission spectra (Bansal & Kaur, 2015).

Antimicrobial Activity

  • The antimicrobial activity of similar compounds has been evaluated. For instance, the synthesis and characterization of ruthenium flavanol complexes against breast cancer showed significant cytotoxic potential (Singh et al., 2017).

Green Chemistry Approaches

  • Green chemistry approaches in synthesizing related compounds have been explored. A method for the one-pot synthesis of 3-Se/S-4H-chromen-4-ones using solvent-free conditions was developed, showcasing a sustainable approach to compound synthesis (Rafique et al., 2017).

properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2O3/c16-8-1-3-10(13(17)5-8)12-7-20-14-6-9(18)2-4-11(14)15(12)19/h1-7,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSGNLMBWFRALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419856
Record name DCHC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one

CAS RN

302953-06-6
Record name 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302953-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DCHC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DCHC
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KA Rasbach, RG Schnellmann - Journal of Pharmacology and Experimental …, 2008 - ASPET
Mitochondrial damage is often both the cause and outcome of cell injury resulting from a variety of toxic insults, hypoxia, or trauma. Increasing mitochondrial biogenesis after renal …
Number of citations: 232 jpet.aspetjournals.org
VBO Ayissi, A Ebrahimi… - Molecular nutrition & …, 2014 - Wiley Online Library
Polyphenols are a class of natural compounds widely distributed in fruits, vegetables, and plants. They have been reported to possess a wide range of activities in prevention and …
Number of citations: 129 onlinelibrary.wiley.com
A Kumar, S Chauhan - European Journal of Medicinal Chemistry, 2016 - Elsevier
Silent information regulator two homologue one (SIRT1) is the most widely studied member of the sirtuin family related to histone deacetylases class III super-family using nicotinamide …
Number of citations: 51 www.sciencedirect.com
Q Ruan, J Ruan, W Zhang, F Qian, Z Yu - Pharmacological research, 2018 - Elsevier
Flavonoids are efficacious candidates as pharmaceuticals or nutraceuticals in the treatment of Alzheimer’s disease (AD), aging and other age-related chronic inflammatory diseases. …
Number of citations: 38 www.sciencedirect.com
J Li, S Yu, J Ying, T Shi, P Wang - Oxidative medicine and cellular …, 2017 - hindawi.com
Resveratrol (RSV) is used as a protective therapy against diabetic retinopathy. However, the mechanism(s) underlying this protective effect has not been fully elucidated. Bovine retinal …
Number of citations: 82 www.hindawi.com
CH Hung, SH Chan, PM Chu… - Molecular nutrition & food …, 2015 - Wiley Online Library
Scope Atherosclerosis is believed to be an independent predictor of cardiovascular diseases. A growing body of evidence suggests that quercetin is a potent antioxidant and anti‐…
Number of citations: 147 onlinelibrary.wiley.com
MD Burkhalter, A Sridhar, P Sampaio… - The Journal of …, 2019 - Am Soc Clin Investig
About 1% of all newborns are affected by congenital heart disease (CHD). Recent findings identify aberrantly functioning cilia as a possible source for CHD. Faulty cilia also prevent the …
Number of citations: 42 www.jci.org
KL Tsai, YY Cheng, HB Leu, YY Lee, TJ Chen… - Neurobiology of …, 2015 - Elsevier
Benign paroxysmal positional vertigo (BPPV) is one of the most frequently encountered primary complaints in dizziness clinics. The incidence of BPPV has been proven to increase with …
Number of citations: 40 www.sciencedirect.com
TV Vyunova, LA Andreeva, VP Shevchenko, IY Nagaev… - 2022 - biointerfaceresearch.com
In recent years, drug designers have increasingly focused on creating complex compounds containing biologically active molecules of various chemical classes in their structure. Such …
Number of citations: 2 biointerfaceresearch.com
F Jiao, Z Gong - Oxidative Medicine and Cellular Longevity, 2020 - downloads.hindawi.com
Sirtuins are the class III of histone deacetylases whose deacetylate of histones is dependent on nicotinamide adenine dinucleotide (NAD+). Among seven sirtuins, SIRT1 plays a critical …
Number of citations: 146 downloads.hindawi.com

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